BenchChemオンラインストアへようこそ!

Oroxin B

Endoplasmic Reticulum Stress B-Cell Lymphoma DDIT3/CHOP

Oroxin B (OB) is a flavonoid diglucoside (baicalein-7-O-β-D-diglucoside, C₂₇H₃₀O₁₅, MW 594.52) first isolated and structurally identified from Oroxylum indicum (L.) Vent. Unlike its monoglucoside analog Oroxin A (baicalein-7-O-glucoside) or its aglycone Baicalein, Oroxin B bears a disaccharide moiety that fundamentally alters its aqueous solubility, membrane permeability, and metabolic fate.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
CAS No. 114482-86-9
Cat. No. B173997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOroxin B
CAS114482-86-9
Synonymsoroxin B
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O
InChIInChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1
InChIKeyHAYLVXFWJCKKDW-IJTBWITGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Oroxin B (CAS 114482-86-9): A Baicalein-7-O-Diglucoside Flavonoid with Differentiated ER-Stress and Multi-Target Pharmacology for Preclinical Selection


Oroxin B (OB) is a flavonoid diglucoside (baicalein-7-O-β-D-diglucoside, C₂₇H₃₀O₁₅, MW 594.52) first isolated and structurally identified from Oroxylum indicum (L.) Vent. [1]. Unlike its monoglucoside analog Oroxin A (baicalein-7-O-glucoside) or its aglycone Baicalein, Oroxin B bears a disaccharide moiety that fundamentally alters its aqueous solubility, membrane permeability, and metabolic fate [2]. This compound has been characterised for selective tumor-suppressive ER stress induction in B-lymphoma, multi-kinase pathway modulation (COX-2/VEGF and PTEN/PI3K/AKT), and in vivo anti-lymphoma efficacy without overt toxicity [3].

Why Oroxin B Cannot Be Interchanged with Oroxin A, Baicalein, or Baicalin: Glycosylation-Driven Pharmacology and PK Divergence


Flavonoids within the Oroxylum indicum chemospace differ by a single sugar residue, yet this produces quantifiable divergence in pharmacokinetic exposure, target engagement, and cellular selectivity. Following oral administration of O. indicum extract, the Cmax of Oroxin B reached 3123.9 ± 16.37 ng/mL — approximately 6% higher than Oroxin A (2945.1 ± 11.23 ng/mL) and 48-fold higher than its own aglycone Baicalein (64.12 ± 19.33 ng/mL) [1]. Beyond PK, glycosylation confers a unique dual mechanism — selective induction of tumor-suppressive ER stress (DDIT3 upregulation) with concurrent suppression of tumor-adaptive GRP78 — a property not demonstrated for Oroxin A or Baicalein [2]. Generic substitution among these analogs would discard the ER-stress selectivity profile and the distinct tissue-distribution kinetics that define Oroxin B's preclinical value proposition.

Quantitative Evidence Guide: Oroxin B Differentiation Against Closest Structural Analogs and In-Class Alternatives


Selective Tumor-Suppressive ER Stress Induction in B-Lymphoma: Oroxin B vs. Conventional ER-Stress-Targeting Agents

Oroxin B selectively induces tumor-suppressive ER stress (DDIT3/CHOP activation) while concurrently suppressing tumor-adaptive ER stress (GRP78/ATF6 axis) in Raji and Namalwa B-lymphoma cells, but not in normal peripheral blood mononuclear cells (PBMCs) [1]. In contrast, conventional ER-stress-targeting agents (e.g., bortezomib, thapsigargin) activate both tumor-suppressive and tumor-adaptive ER stress pathways non-selectively, resulting in lower anti-cancer efficacy [1]. In a Raji xenograft model, Oroxin B at 30 mg/kg/day i.p. for 28 days reduced tumor weight and volume and significantly prolonged overall survival compared to vehicle control (p<0.01), without observable toxicity [1].

Endoplasmic Reticulum Stress B-Cell Lymphoma DDIT3/CHOP

Direct Head-to-Head α-Hemolysin Inhibition: Oroxin B vs. Oroxin A vs. Oroxylin A 7-O-Glucuronide

In a head-to-head hemolysis assay using rabbit erythrocytes, Oroxin B inhibited staphylococcal α-hemolysin (α-HL) with an IC₅₀ of 13.15 µg/mL, placing it intermediate between Oroxylin A 7-O-glucuronide (OLG; IC₅₀ 0.73 µg/mL) and Oroxin A (ORA; IC₅₀ 6.69 µg/mL) [1]. At 64 µg/mL, Oroxin B reduced α-HL-mediated hemolysis to 15.1 ± 1.2% compared to 87.7 ± 4.8% in the untreated control [1]. Molecular dynamics simulations further demonstrated that Oroxin B binds to the 'stem' region of α-HL, restricting the conformational transition required for oligomerisation and pore formation [1].

Anti-Virulence Staphylococcus aureus α-Hemolysin

In Vivo Pharmacokinetic Exposure Comparison: Oroxin B vs. Oroxin A, Baicalein, and Baicalin After Oral Oroxylum indicum Extract Administration

Following a single oral dose of Oroxylum indicum extract in rats, Oroxin B achieved the highest Cmax among all ten quantified flavonoids at 3123.9 ± 16.37 ng/mL, exceeding Oroxin A (2945.1 ± 11.23 ng/mL) by approximately 6% and vastly exceeding its aglycone Baicalein (64.12 ± 19.33 ng/mL) by 48.7-fold [1]. This superior systemic exposure is attributed to the diglucoside moiety, which enhances aqueous solubility and slows first-pass hydrolysis relative to the monoglucoside Oroxin A and the aglycone Baicalein [2]. Notably, Baicalin (a metabolite derived from both Oroxin A and Oroxin B) showed only 130.40 ± 27.52 ng/mL, indicating that intact Oroxin B circulates at substantially higher concentrations than its downstream metabolite [1].

Pharmacokinetics Bioavailability Flavonoid Glycosides

Liver Cancer Cell Proliferation and Apoptosis: Oroxin B vs. Cisplatin in SMMC-7721 Hepatoma Cells

Oroxin B inhibited SMMC-7721 hepatoma cell proliferation in a dose-dependent manner at 0.34, 1.01, and 1.68 µM over 48 h [1]. Flow cytometry analysis revealed that Oroxin B (1.68 µM, 48 h) induced 43.03 ± 3.07% total apoptosis vs. cisplatin (positive control), which induced 58.87 ± 4.86% [1]. Critically, Oroxin B preferentially induced early apoptosis (Annexin V⁺/PI⁻), whereas cisplatin drove predominantly late apoptosis/necrosis (Annexin V⁺/PI⁺) [1]. At the molecular level, Oroxin B (1.68 µM) simultaneously upregulated PTEN mRNA and downregulated COX-2, VEGF, PI3K, and p-AKT mRNA and protein expression [1].

Hepatocellular Carcinoma COX-2/VEGF PTEN/PI3K/AKT

Free Radical Scavenging Activity: Oroxin B ABTS and DPPH IC₅₀ Benchmarks Against Reference Antioxidants

Oroxin B demonstrated concentration-dependent free radical scavenging in two orthogonal assays: ABTS⁺· scavenging with IC₅₀ = 5.74 µmol/L and DPPH· scavenging with IC₅₀ = 139.62 µg/mL (~235 µM) [1]. The ABTS IC₅₀ of 5.74 µM places Oroxin B's radical scavenging potency in a range competitive with reference flavonoid antioxidants; encapsulation with cucurbit[8]uril (Q[8]) did not significantly alter this activity (IC₅₀ = 5.76 µmol/L), indicating that complexation preserves antioxidant function while enhancing solubility 1.86-fold [1].

Antioxidant Free Radical Scavenging ABTS Assay

Oroxin B: Evidence-Backed Preclinical Application Scenarios Derived from Comparator-Anchored Data


B-Cell Lymphoma ER Stress Probe: Selective DDIT3 Activation and GRP78 Suppression Studies

Oroxin B is uniquely suited as a chemical probe for dissecting the tumor-suppressive vs. tumor-adaptive arms of the unfolded protein response (UPR) in B-cell lymphoma. Its demonstrated ability to activate DDIT3/CHOP via the MKK3-p38 pathway while concurrently suppressing GRP78/ATF6 — without affecting normal PBMCs — makes it the only flavonoid with this documented selective ER stress modulation profile [1]. In vivo, 30 mg/kg/day i.p. over 28 days in Raji xenograft models produces significant tumor growth inhibition and survival prolongation without overt toxicity, supporting its use in preclinical lymphoma efficacy studies where mechanistic ER stress pathway readouts are primary endpoints [1].

Multi-Target Hepatocellular Carcinoma Mechanistic Studies with PTEN/PI3K/AKT and COX-2/VEGF Pathway Endpoints

Oroxin B at low micromolar concentrations (1.68 µM) simultaneously modulates two signaling axes in SMMC-7721 hepatoma cells: upregulation of the tumor suppressor PTEN and downregulation of COX-2, VEGF, PI3K, and p-AKT [1]. This dual-pathway engagement distinguishes it from single-target kinase inhibitors and supports its use as a multi-pathway tool compound. The preferential induction of early apoptosis over late apoptosis/necrosis — in contrast to cisplatin — further enables studies on immunogenic cell death avoidance and inflammatory response modulation in liver cancer models [1].

Comparative Anti-Virulence Screening: α-Hemolysin Inhibition Benchmarking Against Oroxin A and Oroxylin A 7-O-Glucuronide

The head-to-head α-hemolysin inhibition dataset (OLG IC₅₀ 0.73 µg/mL, ORA IC₅₀ 6.69 µg/mL, ORB IC₅₀ 13.15 µg/mL) [1] positions Oroxin B as a structurally defined comparator in anti-virulence screening cascades. Its distinct binding interaction with the α-HL 'stem' region, validated by molecular dynamics and deoxycholate-induced oligomerisation assays, makes it valuable for structure-activity relationship (SAR) studies exploring the role of glycosylation (mono- vs. diglucoside) in toxin inhibition potency and binding mode [1].

Supramolecular Formulation Research: Cucurbituril Encapsulation for Solubility-Enhanced Flavonoid Delivery

Oroxin B forms a 2:1 host-guest complex with cucurbit[8]uril (Q[8]), exhibiting a binding constant of 8.266 × 10⁵ L²·mol⁻² and a 1.86-fold solubility enhancement at 100 µmol/L Q[8] [1]. Critically, the ABTS radical scavenging activity is preserved upon encapsulation (IC₅₀ 5.74 → 5.76 µmol/L), and the release profile in artificial intestinal juice is retarded vs. free Oroxin B, providing a quantifiable model system for supramolecular flavonoid delivery research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oroxin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.